2-Pyrrolidone oxime

Descripción

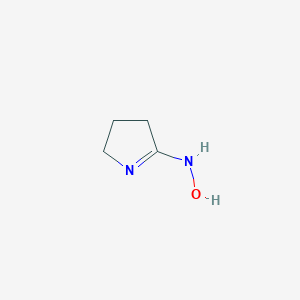

Structure

3D Structure

Propiedades

IUPAC Name |

N-(3,4-dihydro-2H-pyrrol-5-yl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c7-6-4-2-1-3-5-4/h7H,1-3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHAOTMEDNFAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360909 | |

| Record name | 2-PYRROLIDONE OXIME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-81-6 | |

| Record name | 3,4-Dihydro-N-hydroxy-2H-pyrrol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-PYRROLIDONE OXIME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Pyrrolidone oxime synthesis from γ-butyrolactone

An In-depth Technical Guide to the Synthesis of 2-Pyrrolidone Oxime from γ-Butyrolactone

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable heterocyclic building block for pharmaceutical and materials science research. Recognizing the chemical challenges of a direct conversion, this document outlines a robust and scientifically validated two-stage synthetic pathway starting from the readily available and cost-effective feedstock, γ-butyrolactone (GBL).

The synthesis is strategically divided into two core stages:

-

High-yield ammonolysis of γ-butyrolactone to produce the key intermediate, 2-pyrrolidone (a γ-lactam). This stage leverages established industrial processes, ensuring high conversion and purity.

-

Conversion of 2-pyrrolidone to this compound via a lactim ether intermediate. This step addresses the inherent stability of the lactam amide bond by activating the carbonyl group prior to reaction with hydroxylamine.

This guide is designed for researchers, chemists, and drug development professionals. It provides not only detailed, step-by-step experimental protocols but also delves into the underlying reaction mechanisms, the rationale behind procedural choices, comprehensive safety protocols, and methods for product characterization. By grounding every critical step in authoritative references, this document serves as a self-validating and trustworthy resource for the successful synthesis and application of this compound.

Introduction: Strategic Importance and Synthetic Rationale

γ-Butyrolactone (GBL) is a commodity chemical, primarily used as an intermediate in the production of other commercially significant chemicals like N-methyl-2-pyrrolidone and 2-pyrrolidone itself.[1][2] Its availability and relatively low cost make it an attractive starting material for value-added chemical synthesis.

The target molecule, this compound, belongs to the oxime class of compounds. Oximes are recognized as a critical pharmacophore in medicinal chemistry, with applications ranging from antidotes for nerve agents to broad-spectrum antibiotics.[3][4][5] The incorporation of an oxime functional group into the pyrrolidone scaffold creates a bifunctional molecule with significant potential as an intermediate for synthesizing novel heterocyclic compounds and exploring new avenues in drug discovery.

A direct, one-pot synthesis of this compound from γ-butyrolactone and hydroxylamine is mechanistically unfavorable. The nucleophilic attack of hydroxylamine on the lactone's carbonyl carbon would lead to ring-opening, forming γ-hydroxybutyrohydroxamic acid.[6] Therefore, a more strategic, multi-step approach is required. This guide details a reliable two-stage pathway that first converts GBL to its corresponding lactam, 2-pyrrolidone, which is then transformed into the target oxime.

Overview of the Two-Stage Synthetic Pathway

The proposed synthesis is a sequential process designed for optimal yield and product purity. It circumvents the challenges of direct oximation by creating a stable, easily purified intermediate.

Caption: Overall workflow for the two-stage synthesis of this compound from GBL.

Stage 1: Synthesis of 2-Pyrrolidone from γ-Butyrolactone

This initial stage is a cornerstone of industrial chemistry, involving the liquid-phase ammonolysis of GBL. The reaction proceeds with high efficiency under elevated temperature and pressure.[7]

Mechanistic Principles

The conversion involves a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.

-

Nucleophilic Attack: The nitrogen atom of ammonia (NH₃) attacks the electrophilic carbonyl carbon of GBL, opening the lactone ring to form a tetrahedral intermediate.

-

Proton Transfer & Ring Opening: A proton transfer occurs, leading to the formation of 4-hydroxybutanamide.[8][9]

-

Intramolecular Cyclization: Under high heat, the terminal amine group of 4-hydroxybutanamide attacks the now-protonated hydroxyl group's carbon in an intramolecular fashion.

-

Dehydration: The resulting intermediate eliminates a molecule of water to form the stable five-membered lactam ring of 2-pyrrolidone.

High temperature and pressure are critical for driving the equilibrium towards the dehydrated, cyclic product and ensuring the reaction proceeds at a practical rate.[10]

Caption: Reaction mechanism for the ammonolysis of GBL to 2-pyrrolidone.

Detailed Experimental Protocol (Liquid-Phase Synthesis)

Materials:

-

γ-Butyrolactone (GBL), ≥99%

-

Aqueous ammonia (28-30% NH₃ solution)

-

High-pressure stainless-steel autoclave reactor with magnetic stirring, heating mantle, and pressure gauge.

Procedure:

-

Reactor Charging: In a suitable high-pressure autoclave, charge γ-butyrolactone and aqueous ammonia. A typical molar ratio of GBL to NH₃ is between 1:2.2 and 1:3 to ensure an excess of ammonia drives the reaction forward.[7]

-

Sealing and Purging: Seal the reactor securely according to the manufacturer's instructions. Purge the headspace with nitrogen gas to remove air.

-

Reaction Conditions: Begin stirring and heat the reactor to a target temperature of 250-290 °C. The pressure will rise due to the vapor pressure of the reactants and should be maintained between 8.0 and 16.0 MPa.[7]

-

Reaction Time: Maintain the reaction at the target temperature and pressure for a residence time of 20 to 120 minutes.[7] Reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing via GC-MS.

-

Cooling and Depressurization: After the reaction is complete, turn off the heating and allow the reactor to cool to room temperature (< 40 °C). Carefully and slowly vent the excess ammonia pressure in a well-ventilated fume hood.

-

Workup and Purification: Transfer the crude reaction mixture to a distillation apparatus. Perform a fractional distillation under vacuum to remove water and any unreacted starting materials. 2-Pyrrolidone is collected at its boiling point (245 °C at atmospheric pressure, lower under vacuum).

-

Product Characterization: The final product should be a colorless liquid or low-melting-point solid. Confirm its identity and purity using standard analytical techniques (FTIR, ¹H-NMR, ¹³C-NMR).

Data Summary

| Parameter | Typical Value/Range | Rationale & Reference |

| Temperature | 250 - 290 °C | Provides activation energy for ring-opening and dehydration.[7] |

| Pressure | 8.0 - 16.0 MPa | Maintains reactants in the liquid phase and increases reaction rate.[7] |

| Molar Ratio (GBL:NH₃) | 1 : 2.2 - 1 : 3 | Excess ammonia drives the reaction equilibrium towards the product.[7] |

| Residence Time | 20 - 120 min | Sufficient time for the reaction to reach near-complete conversion.[7] |

| Expected Yield | >94% | This is a highly optimized industrial process.[7] |

Stage 2: Synthesis of this compound from 2-Pyrrolidone

This stage addresses the low electrophilicity of the amide carbonyl in 2-pyrrolidone. The lactam is first converted to a highly reactive lactim ether intermediate, which readily reacts with hydroxylamine to yield the desired oxime.

Mechanistic Principles

-

Lactim Ether Formation: 2-Pyrrolidone is treated with a powerful alkylating agent, such as trimethyloxonium tetrafluoroborate (Meerwein's salt). The oxygen of the amide is more nucleophilic than the nitrogen, leading to O-alkylation and the formation of the 2-methoxy-1-pyrroline intermediate (a lactim ether). The tetrafluoroborate anion is a poor nucleophile, preventing side reactions.

-

Nucleophilic Substitution: The lactim ether is highly susceptible to nucleophilic attack at the C2 position. Hydroxylamine hydrochloride, neutralized in situ, acts as the nucleophile. The nitrogen of hydroxylamine attacks the C2 carbon.

-

Elimination: The methoxy group is eliminated as methanol, and subsequent proton transfers result in the formation of the stable this compound.

Detailed Experimental Protocol

Materials:

-

2-Pyrrolidone, anhydrous, ≥99%

-

Trimethyloxonium tetrafluoroborate, [(CH₃)₃O]BF₄

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Methanol (MeOH)

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure: Part A: Lactim Ether Formation

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve anhydrous 2-pyrrolidone (1.0 eq) in anhydrous DCM in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

-

Addition of Alkylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add trimethyloxonium tetrafluoroborate (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS, observing the consumption of the starting material. The intermediate is typically used directly without isolation.

Part B: Oximation 4. Hydroxylamine Solution: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and a mild base like sodium bicarbonate (1.2 eq) or triethylamine (1.2 eq) in anhydrous methanol. Stir for 15 minutes to generate free hydroxylamine. 5. Addition to Lactim Ether: Cool the lactim ether solution from Part A back to 0 °C. Slowly add the freshly prepared hydroxylamine solution via cannula or dropping funnel. 6. Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). 7. Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM. 8. Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound. 9. Product Characterization: Confirm the structure of the final product (a white solid) using ¹H-NMR, ¹³C-NMR, high-resolution mass spectrometry (HRMS), and FTIR. The molecular formula is C₄H₈N₂O with a molecular weight of 100.12 g/mol .[11]

Safety and Handling Precautions

All experiments must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

-

γ-Butyrolactone (GBL): Harmful if swallowed. Causes serious eye irritation.[12][13] Wear safety goggles and gloves.

-

Ammonia (aqueous): Corrosive. Causes severe skin burns and eye damage. Respiratory irritant. Work in a well-ventilated fume hood.

-

High-Pressure Reactions: Autoclave use requires specialized training. Ensure the reactor is rated for the intended temperature and pressure and that all safety features (e.g., burst disc) are in place.

-

Trimethyloxonium tetrafluoroborate: Corrosive and moisture-sensitive. Handle under an inert atmosphere. Reacts violently with water.

-

Hydroxylamine hydrochloride: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction. Can be unstable at elevated temperatures.[14]

-

Dichloromethane (DCM): Suspected carcinogen. Use only in a fume hood.

Discussion and Future Perspectives

This guide presents a reliable and mechanistically sound two-stage synthesis of this compound from γ-butyrolactone. By leveraging a well-established industrial process for the first stage and a standard organic transformation for the second, this pathway offers a practical route for laboratory-scale production.

The resulting this compound is a versatile synthetic intermediate. Its dual functionality opens possibilities for:

-

Synthesis of Fused Heterocycles: The oxime and lactam nitrogen can participate in cyclization reactions to form novel bicyclic structures.

-

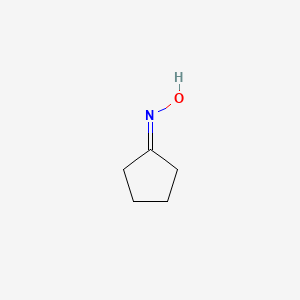

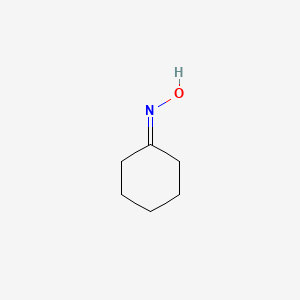

Beckmann Rearrangement: While the Beckmann rearrangement of cyclic oximes typically leads to ring expansion (e.g., cyclohexanone oxime to caprolactam), the rearrangement of this specific substrate could lead to interesting and unusual products.[15][16]

-

Prodrug Development: The oxime functionality can be used as a handle for creating prodrugs that release a pharmacologically active pyrrolidone-containing molecule upon hydrolysis.

Further research could focus on optimizing the second stage of the synthesis, perhaps exploring one-pot procedures or alternative activating agents for the lactam carbonyl to improve overall process efficiency.

References

-

Valco Group. (n.d.). Manufacturing process of Caprolactam. Retrieved from [Link]

-

Verma, R., et al. (2018). An overview of caprolactam synthesis. Semantic Scholar. Retrieved from [Link]

-

Chemcess. (n.d.). Industrial Production Of ε-Caprolactam. Retrieved from [Link]

-

Guisnet, M., & Perot, G. (2009). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. Retrieved from [Link]

-

KROHNE Group. (n.d.). Caprolactam production in the organic chemical process. Retrieved from [Link]

-

Baranwal, A., et al. (2022). Smartphone-based colorimetric determination of gamma-butyrolactone and gamma-hydroxybutyrate in alcoholic beverage samples. PMC - NIH. Retrieved from [Link]

-

Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

-

Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Pyrrolidone. Retrieved from [Link]

-

Sharma, R., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PMC - NIH. Retrieved from [Link]

-

Encyclopedia.pub. (2022). The Medicinal Properties for FDA-Approved Oximes. Retrieved from [Link]

-

ResearchGate. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 2. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 3. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. Smartphone‐based colorimetric determination of gamma‐butyrolactone and gamma‐hydroxybutyrate in alcoholic beverage samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound | C4H8N2O | CID 1201479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ark-chem.co.jp [ark-chem.co.jp]

- 13. fishersci.com [fishersci.com]

- 14. One moment, please... [actylislab.com]

- 15. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic Characterization of 2-Pyrrolidone Oxime: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 2-pyrrolidone oxime (CAS No. 1120-81-6), a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and purity assessment of this molecule. The guide emphasizes the causal relationships behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Significance of this compound

This compound, also known as pyrrolidin-2-one oxime, is a derivative of 2-pyrrolidone, a five-membered lactam.[3] The introduction of an oxime functional group (-C=N-OH) in place of the carbonyl group of 2-pyrrolidone introduces a site for potential isomerism and a versatile handle for further chemical modifications. Oximes are crucial intermediates in organic synthesis, notably in the Beckmann rearrangement to produce amides, and are present in a number of FDA-approved drugs. A thorough spectroscopic characterization is paramount to confirm the molecular structure, assess purity, and understand the chemical behavior of this compound, which is critical for its application in research and development.

The molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR are essential for a complete assignment.

¹H NMR Spectroscopy

Rationale for Experimental Choices: The choice of solvent is critical in ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice for its good solubilizing power and relatively clean spectral window. However, for compounds with exchangeable protons like the N-H and O-H groups in this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it slows down the proton exchange, allowing for the observation of these signals.

Expected ¹H NMR Spectral Data:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH (oxime) | 9.0 - 11.0 | singlet (broad) | 1H |

| -NH (lactam) | 7.0 - 8.5 | singlet (broad) | 1H |

| -CH₂- (position 3) | 2.3 - 2.6 | triplet | 2H |

| -CH₂- (position 5) | 3.2 - 3.5 | triplet | 2H |

| -CH₂- (position 4) | 1.8 - 2.1 | quintet | 2H |

Note: The chemical shifts are predicted based on the analysis of similar structures and general NMR principles. Actual values may vary.

Interpretation:

-

The broad singlets for the -OH and -NH protons are characteristic and their integration confirms their presence.

-

The methylene protons of the pyrrolidine ring are expected to show distinct signals due to their different chemical environments. The protons at position 5, being adjacent to the nitrogen of the lactam, are expected to be the most deshielded. The protons at position 3, adjacent to the C=N bond, will also be deshielded compared to the protons at position 4.

-

The multiplicity of the signals (triplets and quintet) arises from the coupling between adjacent methylene groups and can be used to confirm the connectivity of the ring system.

¹³C NMR Spectroscopy

Expected ¹³C NMR Spectral Data:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=N (oxime) | 155 - 165 |

| -CH₂- (position 5) | 45 - 55 |

| -CH₂- (position 3) | 30 - 40 |

| -CH₂- (position 4) | 20 - 30 |

Note: The chemical shifts are predicted based on the analysis of the parent compound, 2-pyrrolidinone, and known substituent effects of the oxime group.

Interpretation:

-

The most downfield signal will correspond to the carbon of the C=N double bond.

-

The remaining three signals in the aliphatic region will correspond to the three methylene carbons of the pyrrolidine ring. The carbon at position 5, attached to the nitrogen, is expected to be the most deshielded of the three.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and multiplicities. Assign the chemical shifts in the ¹³C NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected FT-IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (oxime) | 3100 - 3400 | Broad, Medium |

| N-H stretch (lactam) | 3200 - 3400 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium |

| C=N stretch (oxime) | 1640 - 1690 | Medium to Weak |

| N-O stretch (oxime) | 930 - 960 | Medium |

Note: The wavenumbers are based on typical ranges for the respective functional groups.

Interpretation:

-

A broad absorption band in the region of 3100-3400 cm⁻¹ is a strong indication of the presence of the O-H group of the oxime.

-

The N-H stretching vibration of the lactam will also appear in a similar region, often overlapping with the O-H stretch.

-

The C=N stretching vibration is a key indicator of the oxime group, although it can sometimes be weak.

-

The absence of a strong carbonyl (C=O) absorption band around 1700 cm⁻¹, which is characteristic of the parent 2-pyrrolidinone, confirms the conversion of the carbonyl group to the oxime.[4][5][6]

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Record a background spectrum of the empty ATR crystal.

-

Sample Spectrum Collection: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Analysis: Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 100.12 (Calculated for C₄H₈N₂O)[1]

-

Key Fragmentation Pathways:

-

Loss of -OH (m/z = 17): [M - 17]⁺

-

Loss of NOH (m/z = 31): [M - 31]⁺

-

Cleavage of the pyrrolidine ring leading to smaller fragments.

-

Interpretation: The molecular ion peak at m/z 100 will confirm the molecular formula of this compound. The fragmentation pattern can provide further structural information. For instance, the loss of a hydroxyl radical is a common fragmentation pathway for oximes. Ring fragmentation will produce a series of smaller ions that can be rationalized based on the structure of the molecule.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 10 - 200) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation mechanism.

Integrated Spectroscopic Analysis Workflow

A logical workflow is crucial for the unambiguous characterization of this compound.

Caption: A typical workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application. By employing a combination of NMR, FT-IR, and Mass Spectrometry, a comprehensive understanding of its molecular structure can be achieved. This guide has outlined the expected spectral features and provided robust protocols for acquiring and interpreting the data. Adherence to these methodologies will ensure the generation of reliable and reproducible results, which are essential for advancing research and development in the fields of medicinal chemistry and materials science.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. Infrared Transmission Frequencies of 2-Pyrrolidone and the final product. [Link]

-

National Institute of Standards and Technology (NIST). 2-Pyrrolidinone. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology (NIST). 2-Pyrrolidinone. NIST Chemistry WebBook. [Link]

-

Wikipedia. Beckmann rearrangement. [Link]

-

PMC. FDA-Approved Oximes and Their Significance in Medicinal Chemistry. [Link]

-

SpectraBase. 2-Pyrrolidone. [Link]

-

Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]

-

Chemsrc. This compound | CAS#:1120-81-6. [Link]

-

UCLA Chemistry. IR Absorption Table. [Link]

-

Wikipedia. 2-Pyrrolidone. [Link]

Sources

- 1. This compound | C4H8N2O | CID 1201479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:1120-81-6 | Chemsrc [chemsrc.com]

- 3. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Pyrrolidinone [webbook.nist.gov]

- 6. 2-Pyrrolidinone(616-45-5) IR Spectrum [m.chemicalbook.com]

Tautomerism in 2-Pyrrolidone Oxime and its Derivatives: A Technical Guide for Drug Development Professionals

An in-depth technical guide by a Senior Application Scientist

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, presents a significant challenge and opportunity in drug discovery and development.[1][2][3] The physicochemical properties, biological activity, and pharmacokinetic profile of a molecule can be profoundly influenced by the predominant tautomeric form. This guide provides an in-depth technical analysis of the tautomeric phenomena observed in 2-pyrrolidone oxime and its derivatives, a scaffold of interest in medicinal chemistry. We will dissect the two primary equilibria at play—lactam-lactim and oxime-nitroso tautomerism—and detail the analytical and computational methodologies required for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand, predict, and control tautomerism in heterocyclic drug candidates.

The Duality of the Scaffold: Lactam-Lactim and Oxime-Nitroso Equilibria

The this compound core is subject to two distinct, yet potentially interconnected, tautomeric equilibria. Understanding both is critical, as the overall properties of a derivative will be a composite of the populations of all possible tautomers.

The Pyrrolidone Core: Lactam-Lactim Tautomerism

The five-membered ring of 2-pyrrolidone contains an amide functional group, which can exist in equilibrium with its imidic acid tautomer. This is known as lactam-lactim tautomerism.[4][5][6]

-

Lactam Form: A cyclic amide. This form is characterized by a carbonyl group (C=O) and an N-H bond.

-

Lactim Form: A cyclic imidic acid. This form features a hydroxyl group (C-OH) and an endocyclic imine (C=N) bond.

The position of this equilibrium is highly sensitive to the molecular environment. In polar, protic solvents like water, the lactam form is generally favored due to strong hydrogen bonding interactions with the solvent.[7] Conversely, in non-polar solvents, the lactim form can be stabilized, particularly if intramolecular hydrogen bonding is possible with adjacent substituents.[8][9]

The Oxime Moiety: Oxime-Nitroso Tautomerism

The oxime functional group (-C=N-OH) can tautomerize to its corresponding nitroso form (-CH-N=O).[10]

-

Oxime Form: Generally the more stable of the two tautomers. The stability is attributed to the greater strength of the C=N double bond compared to the N=O double bond, a consequence of the electronegativity differences between the atoms (C=2.55, N=3.04, O=3.44).[11][12]

-

Nitroso Form: This tautomer is typically a minor and often highly reactive species. While less stable, its transient formation can open up alternative reaction pathways.[13]

Synthesis of this compound Derivatives

The synthesis of oximes is a cornerstone of organic chemistry. For this compound, a common conceptual approach involves the reaction of a suitable precursor with hydroxylamine. The reaction is pH-dependent, with optimal rates typically observed under mildly acidic conditions (pH ~4.5) to facilitate the acid-catalyzed dehydration of the hemiaminal intermediate without excessive protonation of the hydroxylamine nucleophile.[14]

Experimental Protocol: General Oximation

This protocol describes a general method for the synthesis of an oxime from a corresponding ketone, which can be adapted for derivatives of 2-pyrrolidone.

-

Dissolution: Dissolve the ketone precursor (1.0 eq) in a suitable solvent system, such as ethanol or a mixture of ethanol and water.

-

Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1 - 1.5 eq) to the solution, followed by a base such as sodium acetate or pyridine (1.1 - 1.5 eq) to liberate the free hydroxylamine.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, reduce the solvent volume under reduced pressure.

-

Extraction: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase and purify the crude product by recrystallization or column chromatography to yield the pure oxime.

Characterization of Tautomeric Equilibria

A multi-faceted approach combining spectroscopic and computational methods is required to accurately characterize the tautomeric populations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.

-

Expertise & Causality: ¹H NMR is particularly revealing. The proton involved in the tautomerization will exhibit a distinct chemical shift depending on its location: bonded to a nitrogen in the lactam form (typically broad, ~7-9 ppm) or an oxygen in the lactim form (~9-12 ppm). Similarly, ¹³C NMR can distinguish the carbonyl carbon of the lactam (~170-180 ppm) from the C-OH carbon of the lactim (~150-160 ppm).[15][16] The choice of a deuterated solvent like DMSO-d₆ is crucial as it allows for the observation of exchangeable N-H and O-H protons, which would be lost in solvents like D₂O.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified this compound derivative and dissolve it in ~0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).

-

Analysis: Integrate the signals corresponding to unique protons or carbons of each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution under the measured conditions.

UV-Vis Spectroscopy

-

Expertise & Causality: The lactam and lactim tautomers possess different chromophores. The lactam's C=O group and the lactim's C=N-OH system will absorb light at different wavelengths (λ_max).[9] By comparing the spectrum of the compound of interest to that of "locked" N-methyl (lactam) and O-methyl (lactim) derivatives, the contributions of each tautomer to the overall spectrum can be deconvoluted.[19]

Protocol: UV-Vis Analysis of Tautomerism

-

Stock Solutions: Prepare stock solutions of the test compound and its N-methyl and O-methyl analogs at a known concentration (e.g., 1 mM) in a high-purity solvent (e.g., acetonitrile or ethanol).

-

Sample Preparation: Prepare a series of dilutions (e.g., 1-50 µM) from the stock solutions in the desired solvent for analysis.

-

Spectral Acquisition: Record the UV-Vis absorption spectra for each sample from approximately 200 to 400 nm using a dual-beam spectrophotometer, using the pure solvent as a reference.

-

Data Analysis: Identify the λ_max for the locked lactam and lactim standards. Analyze the spectrum of the test compound to determine the relative absorbance at these characteristic wavelengths, allowing for the calculation of the equilibrium constant.

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative thermodynamic stabilities of tautomers.[20][21]

-

Expertise & Causality: While gas-phase calculations provide a baseline, they often fail to predict the correct tautomer ratio in solution.[21] It is critical to incorporate a solvent model (e.g., Polarizable Continuum Model, PCM) to account for the stabilizing or destabilizing effects of the medium on the different tautomers.[20] This approach allows for the calculation of free energy differences (ΔG), which directly relate to the equilibrium constant.

Workflow: Computational Tautomer Prediction

-

Structure Generation: Build 3D structures of all possible tautomers (lactam-oxime, lactim-oxime, etc.).

-

Conformational Search: Perform a conformational search for each tautomer to locate the lowest energy conformer.

-

Geometry Optimization: Optimize the geometry of the lowest-energy conformer for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and entropy).

-

Solvation Energy: Recalculate the single-point energy of the optimized structures using a continuum solvent model that represents the solvent of interest.

-

Free Energy Calculation: Combine the gas-phase thermochemical data with the solvation energies to calculate the Gibbs free energy of each tautomer in solution. The relative free energies determine the predicted equilibrium populations.

Data Summary: Influence of Environment on Tautomeric Equilibrium

The tautomeric equilibrium is not fixed; it is a dynamic process influenced by the surrounding environment. The following table illustrates how the lactam/lactim ratio of a hypothetical substituted 2-pyrrolidone derivative might shift in different solvents, based on established principles for similar heterocyclic systems.

| Solvent | Dielectric Constant (ε) | Solvent Type | Predominant Tautomer | Representative Lactam:Lactim Ratio | Rationale |

| Water | 80.1 | Polar Protic | Lactam | >99 : 1 | Strong H-bond donation and acceptance stabilizes the polar amide group.[7] |

| Methanol | 32.7 | Polar Protic | Lactam | 95 : 5 | Polar protic nature favors the lactam form, but to a lesser extent than water. |

| Acetonitrile | 37.5 | Polar Aprotic | Lactam | 80 : 20 | Polarity stabilizes the lactam, but lack of H-bond donation allows for a higher lactim population. |

| Chloroform | 4.8 | Non-polar | Lactim | 30 : 70 | Low polarity and potential for intramolecular H-bonding in the lactim form can shift the equilibrium.[9] |

| Cyclohexane | 2.0 | Non-polar | Lactim | <10 : >90 | In very non-polar environments, intramolecularly stabilized lactim tautomers are often strongly favored. |

Implications for Drug Development and Conclusion

Failing to properly characterize the tautomeric behavior of a drug candidate can lead to misleading structure-activity relationships (SAR), poor optimization of pharmacokinetic properties, and potential intellectual property challenges. The bioactive tautomer that binds to a protein target may be a minor species in aqueous solution, and its population can be influenced by the microenvironment of the binding pocket.[1]

References

- Revisiting oxime–nitrone tautomerism. Evidence of nitrone tautomer participation in oxime nucleophilic addition reactions. RSC Advances.

- Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Journal of Chemistry.

- Taming Tautomerism in Organic Crystal Structure Prediction. Journal of the American Chemical Society.

- Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC, NIH.

- Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy. Slideshare.

- Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv.

- Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer r

- Experimental and pK prediction aspects of tautomerism of drug-like molecules.

- Tautomerism, protonation regioselectivity of 2-pyrrolidone and its complexation with palladium(II): An insight from the viewpoint of quantum chemistry.

- Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis.

- Oxime-nitroso tautomerism equilibrium between...

- Why is the oxime tautomer more stable than its corresponding nitroso isomer?. ECHEMI.

- Studying Relative Stability Theory of Nitroso-Oxime Tautomer. SID.

- Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry.

- Lactim-lactam tautomeric equilibriums of 2-hydroxypyridines. 1. Cation binding, dimerization, and interconversion mechanism in aprotic solvents. A spectroscopic and temperature-jump kinetic study. Journal of the American Chemical Society.

- 2-Pyrrolidinone(616-45-5) 1H NMR spectrum. ChemicalBook.

- Nitroso-Oxime Tautomerism: Basic concept, Complete mechanism & application as 1,2-diketo prepar

- Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Chemistry – A European Journal.

- What is Lactam Lactim Tautomerism class 11 chemistry CBSE. Vedantu.

- Oximes and Hydrazones in Bioconjugation: Mechanism and C

- Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Ivan Huc.

- What is Lactam Lactim Tautomerism?. askIITians.

- Why is the oxime tautomer more stable than its corresponding nitroso isomer?. Stack Exchange.

- Lactam-lactim tautomerism: Significance and symbolism. Wissenschafts-Praxis.

- 2-Pyrrolidone - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- ¹H NMR spectrum of (a) 2-pyridinecarboxaldehyde oxime; (b) 3...

- What impact does tautomerism have on drug discovery and development?. PMC, NIH.

- The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles.

Sources

- 1. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Lactam Lactim Tautomerism class 11 chemistry CBSE [vedantu.com]

- 5. What is Lactam Lactim Tautomerism? - askIITians [askiitians.com]

- 6. Lactam-lactim tautomerism: Significance and symbolism [wisdomlib.org]

- 7. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Revisiting oxime–nitrone tautomerism. Evidence of nitrone tautomer participation in oxime nucleophilic addition reactions - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02638A [pubs.rsc.org]

- 14. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Pyrrolidinone(616-45-5) 1H NMR [m.chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 18. researchgate.net [researchgate.net]

- 19. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 20. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 21. pubs.acs.org [pubs.acs.org]

Molecular structure and conformation of 2-Pyrrolidone oxime

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Pyrrolidone Oxime

Executive Summary

This technical guide provides a comprehensive exploration of the molecular structure, stereochemistry, and conformational landscape of this compound. As a molecule integrating the pharmaceutically significant pyrrolidone scaffold with the versatile oxime functional group, a deep understanding of its properties is crucial for researchers in drug discovery and materials science. This document moves beyond a simple recitation of data, offering a causal analysis of experimental and computational choices. We delve into the critical aspects of tautomerism and stereoisomerism that define the molecule's behavior, present robust protocols for its synthesis and characterization, and outline an integrated workflow for comprehensive conformational analysis. This guide is designed to serve as a foundational resource, empowering scientists to harness the full potential of this compound and its derivatives in their research endeavors.

Introduction: The Scientific Rationale

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous successful therapeutic agents.[1] Its parent lactam, 2-pyrrolidone, is a versatile chemical intermediate and solvent.[2][3] When the endocyclic carbonyl of the 2-pyrrolidone lactam is converted to an oxime, the resulting this compound (IUPAC Name: N-(3,4-dihydro-2H-pyrrol-5-yl)hydroxylamine) emerges as a molecule of significant interest.[4] Oxime functionalities are pivotal in coordination chemistry, serve as precursors for various nitrogen-containing heterocycles, and are investigated for their own biological activities.[5]

The central challenge and opportunity with this compound lie in its conformational complexity. The five-membered ring is non-planar, exhibiting distinct puckering modes, while the exocyclic C=N double bond introduces the potential for E/Z stereoisomerism.[6][7] These structural nuances directly influence the molecule's reactivity, intermolecular interactions, and ultimately, its biological function. This guide provides the necessary theoretical framework and practical methodologies to dissect and understand this complexity.

Foundational Molecular Structure & Isomerism

Before any experimental work, a theoretical understanding of the molecule's potential forms is paramount. This compound is not a single, static entity but exists in a dynamic equilibrium of several forms.

Tautomeric Equilibria

The structure of this compound is best understood as arising from the tautomerism of its parent lactam. 2-Pyrrolidone exists in a lactam-lactim equilibrium, with the lactam form being overwhelmingly dominant in most conditions.[8] The oxime is formally derived from the minor lactim tautomer, pyrrolin-2-ol.

Furthermore, the oxime itself can participate in an equilibrium with its nitroso tautomer. However, for most simple oximes, the equilibrium heavily favors the oxime form due to the greater strength of the C=N double bond compared to the N=O double bond.[9]

The diagram below, rendered in DOT language, illustrates these critical relationships.

Stereoisomerism: The E/Z Configuration

The presence of the C5=N-OH double bond results in geometric isomerism. The E and Z isomers are diastereomers with potentially different physical properties, stabilities, and biological activities. The relative stability of these isomers is dictated by steric hindrance and potential intramolecular hydrogen bonding. Computational methods are invaluable for predicting the energetic landscape of this isomerization, which often has a high activation barrier, suggesting that E/Z isomers are typically stable and separable at room temperature.[10]

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O | PubChem[4] |

| Molecular Weight | 100.12 g/mol | PubChem[4] |

| CAS Number | 1120-81-6 | LabNovo[11] |

| IUPAC Name | N-(3,4-dihydro-2H-pyrrol-5-yl)hydroxylamine | PubChem[4] |

| Synonyms | (2E)-N-hydroxypyrrolidin-2-imine, 2-Pyrrolidoneoxime | PubChem[4] |

Synthesis and Purification

The synthesis of this compound is not widely documented in commercial literature, necessitating a rational design based on established chemical transformations. The most logical approach begins with the readily available γ-butyrolactone.

Protocol 3.1: Synthesis of this compound

This protocol is a representative methodology based on standard organic chemistry principles. Researchers must conduct their own risk assessments and optimization.

-

Step 1: Synthesis of 2-Pyrrolidone from γ-Butyrolactone.

-

Rationale: This is a well-established industrial process involving the reaction of γ-butyrolactone with ammonia at high temperature and pressure.[2][12]

-

Procedure: In a high-pressure autoclave, charge γ-butyrolactone and a molar excess of aqueous ammonia. Heat the reactor to 250-290 °C under a pressure of 8.0-16.0 MPa.[2] The reaction mixture is typically passed through a tubular reactor.

-

Workup: After cooling, the excess ammonia and water are removed by distillation. The resulting crude 2-pyrrolidone is then purified by vacuum distillation.

-

-

Step 2: Oximation of 2-Pyrrolidone.

-

Rationale: Direct oximation of the lactam carbonyl is difficult. A more viable route involves conversion to a more reactive intermediate like a lactim ether or thio-lactam, followed by reaction with hydroxylamine. A direct, though potentially lower-yielding, method is presented here for simplicity.

-

Procedure: Dissolve 2-pyrrolidone (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) followed by a suitable base, such as sodium acetate or pyridine (1.5 eq), to liberate free hydroxylamine.

-

Reaction: Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture and remove the solvent under reduced pressure. Resuspend the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound as a mixture of E/Z isomers.

-

-

Step 3: Purification and Isomer Separation.

-

Rationale: The E and Z isomers will likely have different polarities, allowing for separation by column chromatography.

-

Procedure: Purify the crude product using silica gel column chromatography. Employ a solvent system with a gradient of polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol) to first isolate the product mixture and then potentially separate the individual E and Z isomers. Characterize the separated fractions by NMR to assign stereochemistry.

-

Integrated Conformational Analysis

A credible conformational analysis does not rely on a single technique. It is a self-validating system where computational predictions are corroborated by experimental data, and experimental results are rationalized by theoretical models.

Computational Chemistry: The Predictive Foundation

-

Expertise: Computational modeling is the first step, as it provides a theoretical map of the conformational energy landscape, guiding subsequent experimental design.[13] We use Density Functional Theory (DFT) for high accuracy in electronic structure and relative energies and molecular mechanics (MM) for rapid exploration of many potential conformers.[14][15]

-

Trustworthiness: The protocol's validity is established by comparing predicted data (e.g., NMR chemical shifts, coupling constants) with experimental results. A good match validates the chosen computational model.[10]

Protocol 4.1: DFT-Based Conformational Search

-

Initial Structure Generation: Build both E and Z isomers of this compound in a molecular modeling program.

-

Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive force field (e.g., MMFF94) to identify low-energy ring puckering conformations for each isomer.

-

Geometry Optimization: Take the lowest energy conformers (e.g., the bottom 5-10 kcal/mol) and perform full geometry optimization using a robust DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p)).[14] Include a solvent model (e.g., PCM) to simulate solution-phase conditions.

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain Gibbs free energies for stability comparison.

-

Data Analysis: Analyze the resulting geometries, focusing on ring pucker parameters (endo/exo envelopes), dihedral angles, and the relative energies of the E vs. Z isomers. Predict NMR chemical shifts for comparison with experimental data.

NMR Spectroscopy: The Solution-State Reality

-

Expertise: NMR is the most powerful technique for elucidating the structure and conformation of molecules in solution. For this compound, ¹H NMR coupling constants reveal dihedral angles related to ring pucker, while 2D NMR techniques like NOESY can differentiate between E and Z isomers through space interactions.[7][16]

-

Trustworthiness: The self-consistency of the data is key. Coupling constants must align with the dihedral angles predicted by NOE constraints, and both must be rationalized by the computational models.

Protocol 4.2: NMR-Based Structural Elucidation

-

Sample Preparation: Prepare a ~5-10 mg/mL solution of the purified isomer in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra. Note the chemical shifts and multiplicities of all signals.

-

2D Spectra Acquisition:

-

COSY: Acquire a COSY spectrum to establish proton-proton spin systems and confirm assignments.

-

HSQC/HMQC: Acquire a heteronuclear correlation spectrum to assign protons to their directly attached carbons.

-

NOESY/ROESY: This is critical for stereochemistry. For the Z isomer, a Nuclear Overhauser Effect (NOE) might be observed between the oxime OH proton and the C3 methylene protons. For the E isomer, an NOE might be seen between the OH and the C5a (if present) or other nearby protons. This provides definitive proof of geometry.

-

-

Data Interpretation:

-

Chemical Shifts: Compare experimental shifts to those predicted by DFT calculations.

-

Coupling Constants (³JHH): Extract ³J values for the ring protons. Use the Karplus equation to estimate dihedral angles, which in turn define the ring's pucker.

-

NOE Analysis: Map the observed NOE correlations onto the E and Z models. The correct isomer will be the one where the atoms showing an NOE are close in space (< 5 Å).

-

X-ray Crystallography: The Solid-State Benchmark

-

Expertise: Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and the conformation adopted in the crystal lattice.[17][18] It serves as the ultimate benchmark for validating computational models and understanding intermolecular packing forces.[19][20]

-

Trustworthiness: The quality of the crystal structure is self-validated by statistical metrics like the R-factor and goodness-of-fit. The resulting structure must be chemically sensible and consistent with spectroscopic data.

Protocol 4.3: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step.

-

Method: Slow evaporation of a solvent from a concentrated solution is a common starting point. Screen various solvents (e.g., ethyl acetate, methanol, acetonitrile, or mixtures with hexane).

-

Alternative Methods: Vapor diffusion (precipitant diffusing into the sample solution) or slow cooling of a saturated solution can also be effective.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a cold stream (typically 100 K) to minimize thermal motion.

-

Use a modern diffractometer with a suitable X-ray source (e.g., Mo Kα) to collect diffraction data over a range of crystal orientations.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain reflection intensities.

-

Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

-

Build an initial molecular model into the electron density map.

-

Refine the model against the experimental data using least-squares methods, adjusting atomic positions and thermal parameters until the calculated and observed diffraction patterns match closely.

-

-

Analysis: Analyze the final structure to determine precise bond lengths, angles, dihedral angles, the specific ring pucker conformation, and the E/Z configuration. Examine the crystal packing to identify intermolecular interactions like hydrogen bonds.

Conclusion and Future Directions

The molecular architecture of this compound is governed by a subtle interplay of ring puckering, C=N isomerism, and potential tautomerism. A rigorous characterization, as outlined in this guide, is not merely an academic exercise but a prerequisite for rational drug design or materials development. The integrated workflow—leveraging predictive computational modeling with definitive spectroscopic and crystallographic analysis—provides a robust framework for establishing a complete structural and conformational profile.

Future research should focus on exploring the coordination chemistry of this compound with various metal centers, investigating the reactivity of the E and Z isomers in cycloaddition reactions, and synthesizing derivatives to probe structure-activity relationships in biological systems. The foundational understanding provided herein is the critical launchpad for these exciting future endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

LabNovo. This compound. [Link]

- Pankratov, A. N. (2005). Tautomerism, protonation regioselectivity of 2-pyrrolidone and its complexation with palladium(II): An insight from the viewpoint of quantum chemistry.

-

ChemSynthesis. 2-pyrrolidin-1-ylcyclohexan-1-one oxime. [Link]

- Tamura, M., et al. (2015). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3.

- Kar, A., & Adhikari, N. (2022). Recent Advances in the Synthesis of Pyrrolidines. ChemistrySelect, 7(22), e202200877.

- Ghelfi, F., et al. (1995).

- Tsantis, S. T., et al. (2020). Reactivity of Coordinated 2-Pyridyl Oximes: Synthesis, Structure, Spectroscopic Characterization and Theoretical Studies of Dichlorodi{(2-Pyridyl)Furoxan}Zinc(II) Obtained from the Reaction between Zinc(II) Nitrate and Pyridine-2-Chloroxime. Inorganics, 8(9), 47.

-

NIST. 2-Pyrrolidinone. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- Google Patents. DE602005003803T2 - PROCESS FOR THE PRODUCTION OF PYRROLIDINE OXIMES.

-

Chemistry Stack Exchange. Why is the oxime tautomer more stable than its corresponding nitroso isomer? [Link]

-

SpectraBase. 2-Pyrrolidone. Wiley-VCH GmbH. [Link]

- El-Tabl, A. S., et al. (2013). Spectroscopic Characterization of Oxime Ligands and Their Complexes. Journal of Molecular Structure, 1048, 379-389.

-

ResearchGate. Computational Chemistry of Pyrrolidone and Caprolactam Based Materials. [Link]

-

ResearchGate. 1 H NMR spectrum of (a) 2-pyridinecarboxaldehyde oxime; (b) 3... [Link]

- Tsantis, S. T., et al. (2020). Synthesis, Structure, Spectroscopic Characterization and Theoretical Studies of Dichlorodi{(2-Pyridyl)Furoxan}Zinc(II)... Inorganics, 8(9), 47.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). [Link]

-

Human Metabolome Database. Showing metabocard for 2-Pyrrolidinone (HMDB0002039). [Link]

-

Wikipedia. 2-Pyrrolidone. [Link]

- Shestakova, T., et al. (2021). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors... Molecules, 26(23), 7297.

- Safo, M. K., & Ahmed, M. H. (2022). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Frontiers in Molecular Biosciences, 9, 999385.

-

Journal of Advanced Chemical Sciences. Spectro-Thermal Characterization, DFT Calculations and Antimicrobial Activities of Oxime Ligand and Its Mn(II) & Co(II) Metal Complexes. [Link]

- Sierra, R. G., & Andrade, M. A. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 24(13), 10981.

-

ResearchGate. Routes for production of 2-pyrrolidone. [Link]

- Gurban, A. M., et al. (2022). Crystal structure, Hirshfeld surface analysis and geometry optimization of 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide.

- Pace, A., et al. (2018). Revisiting oxime–nitrone tautomerism. Evidence of nitrone tautomer participation in oxime nucleophilic addition reactions. RSC Advances, 8(3), 1338-1345.

- El-Gazzar, A. A., et al. (2022). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 12(1), 16422.

- van der Haas, C. J., & van der Plas, S. C. (2023). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. Chemistry, 5(3), 1731-1750.

- Schellman, J. A., & Lifson, S. (1973). Conformational analysis of substituted pyrrolidones. Biopolymers, 12(2), 315-327.

- Şahiner, N., Pekel, N., & Güven, O. (1999). Radiation synthesis, characterization and amidoximation of N-vinyl-2-pyrrolidone/acrylonitrile interpenetrating polymer network. Reactive and Functional Polymers, 39(2), 139-146.

- Koskinen, A. M., & O'Gorman, M. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6239-6245.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 3. Human Metabolome Database: Showing metabocard for 2-Pyrrolidinone (HMDB0002039) [hmdb.ca]

- 4. This compound | C4H8N2O | CID 1201479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 7. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. mdpi.com [mdpi.com]

- 11. CAS 1120-81-6 MFCD00233439-2-PYRROLIDONE OXIME -LabNovo [labnovo.com]

- 12. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Spectro-Thermal Characterization, DFT Calculations and Antimicrobial Activities of Oxime Ligand and Its Mn(II) & Co(II) Metal Complexes - Reema Chand*, Mohseen Ahmed, Bibhesh K. Singh - JACS (ISSN: 2394-5311) - JACS Directory [jacsdirectory.com]

- 15. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders | MDPI [mdpi.com]

- 18. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]

- 20. Crystal structure, Hirshfeld surface analysis and geometry optimization of 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Chemical Context of 2-Pyrrolidone Oxime

An In-depth Technical Guide to the Theoretical Stability of 2-Pyrrolidone Oxime

This guide provides a comprehensive theoretical framework for assessing the stability of this compound, a molecule of interest in synthetic chemistry and drug development. We will move beyond a simple recitation of facts to explore the underlying quantum chemical principles that govern its structure, reactivity, and potential degradation pathways. This document is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the behavior of this and related cyclic oxime systems.

2-Pyrrolidone, also known as γ-butyrolactam, is a fundamental five-membered ring lactam. Its corresponding oxime, this compound, introduces a C=N-OH functional group, which dramatically alters the molecule's electronic properties and reactivity. Understanding the stability of this oxime is critical for applications ranging from its use as a synthetic intermediate to its potential incorporation into novel pharmaceutical scaffolds. The primary stability questions revolve around its isomeric and tautomeric preferences, as well as its susceptibility to rearrangement and decomposition. This guide will use first-principles computational chemistry to provide a predictive and explanatory model for these phenomena.

Section 1: The Intrinsic Stability Landscape: Isomerism and Tautomerism

The stability of this compound is not defined by a single structure, but by a landscape of closely related isomers and tautomers. The two primary considerations are the geometric isomerism around the C=N double bond and the potential for tautomerization to a nitrone form.

E/Z Geometric Isomerism

The C=N double bond of the oxime group restricts rotation, leading to two geometric isomers: E and Z. The relative stability of these isomers is governed by steric and electronic factors within the five-membered ring system.

-

E-2-Pyrrolidone Oxime : The hydroxyl group is oriented anti (opposite) to the C5 carbon of the pyrrolidone ring.

-

Z-2-Pyrrolidone Oxime : The hydroxyl group is oriented syn (same side) as the C5 carbon.

Computational studies on analogous cyclic oximes consistently show that the E isomer is thermodynamically more stable. This preference is primarily attributed to reduced steric hindrance between the hydroxyl group and the adjacent methylene group of the ring.

Oxime-Nitrone Tautomerism

A crucial aspect of oxime chemistry is the potential for tautomerization to the corresponding nitrone form through a 1,3-proton shift. This equilibrium is fundamental to the molecule's stability and reactivity profile. Theoretical calculations, typically employing Density Functional Theory (DFT), are the primary means of quantifying the energy difference (ΔE) and the activation barrier for this transformation. For most simple oximes, the oxime tautomer is significantly more stable than the nitrone form.

Below is a diagram illustrating the key isomeric and tautomeric relationships.

Caption: Isomeric and tautomeric landscape of this compound.

Section 2: The Theoretical Toolkit: Computational Methodology

To accurately model the stability of this compound, a robust computational approach is essential. Density Functional Theory (DFT) offers the best balance of computational cost and accuracy for systems of this size.

Causality Behind Method Selection

-

Functional Selection : The choice of the exchange-correlation functional is critical. The B3LYP functional is a widely used hybrid functional that often provides reliable geometric and energetic data for organic molecules. For higher accuracy, especially in transition state calculations, range-separated hybrids like ωB97X-D or double-hybrid functionals may be employed. The inclusion of dispersion corrections (e.g., "-D3") is mandatory to accurately account for non-covalent interactions.

-

Basis Set Selection : Pople-style basis sets, such as 6-311+G(d,p), are a suitable choice. The "+" indicates the addition of diffuse functions to handle anions and lone pairs, while the "(d,p)" denotes the inclusion of polarization functions to describe bond anisotropies correctly.

-

Solvent Modeling : Reactions are rarely performed in the gas phase. The Polarizable Continuum Model (PCM) is an efficient method to account for the bulk electrostatic effects of a solvent (e.g., water, methanol), which can significantly influence reaction barriers and relative stabilities.

Data Summary: Recommended Computational Parameters

| Parameter | Recommended Starting Point | Rationale |

| Level of Theory | DFT (Density Functional Theory) | Balances accuracy and computational cost effectively. |

| Functional | B3LYP-D3(BJ) or ωB97X-D | Good general-purpose accuracy for energies and geometries. |

| Basis Set | 6-311+G(d,p) | Flexible enough for accurate description of structure and bonding. |

| Solvent Model | PCM (Polarizable Continuum Model) | Accounts for the influence of bulk solvent on stability and reactivity. |

| Task | Optimization + Frequency | Ensures structures are true energy minima and obtains thermal corrections. |

Section 3: Chemical Reactivity: The Beckmann Rearrangement

The most significant chemical transformation impacting the stability of a cyclic oxime is the Beckmann rearrangement. This acid-catalyzed reaction converts the oxime into an expanded lactam ring, in this case, leading to the formation of a six-membered ring diazepine derivative. This rearrangement represents a critical decomposition or derivatization pathway.

Mechanism of Rearrangement

The accepted mechanism involves the following key steps:

-

Protonation : The oxime's hydroxyl group is protonated by an acid catalyst, forming a good leaving group (water).

-

Rate-Determining Step : A concerted migration of the alkyl group anti to the leaving group occurs, resulting in the departure of water and the formation of a transient N-acyliminium ion. For this compound, this involves the migration of the C5 carbon.

-

Hydration : The intermediate is attacked by a water molecule.

-

Deprotonation : Loss of a proton yields the final, ring-expanded lactam product.

The diagram below outlines this critical pathway.

Caption: Key steps of the Beckmann rearrangement pathway.

Section 4: A Self-Validating Protocol for Computational Stability Analysis

This section provides a detailed, step-by-step methodology for conducting a theoretical stability analysis of this compound. Following this protocol allows for the validation and reproduction of the scientific claims made in this guide.

Step-by-Step Computational Workflow

-

Structure Preparation :

-

Build the 3D structures of the E-oxime, Z-oxime, and nitrone tautomer using a molecular editor (e.g., Avogadro, GaussView).

-

Perform an initial geometry optimization using a low-cost method like molecular mechanics (e.g., UFF) to obtain a reasonable starting geometry.

-

-

Geometry Optimization :

-

For each isomer/tautomer, perform a full geometry optimization using the chosen DFT method (e.g., ωB97X-D/6-311+G(d,p)) and solvent model (e.g., PCM with water).

-

This step locates the lowest energy conformation for each species on the potential energy surface.

-

-

Frequency Analysis :

-

Perform a vibrational frequency calculation at the same level of theory used for optimization.

-

Verification : A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (transition state) or a failed optimization.

-

The output provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

-

Relative Energy Calculation :

-

Calculate the relative stabilities (ΔG) between the optimized structures using the Gibbs free energies obtained from the frequency analysis.

-

ΔG = G(species) - G(most stable isomer).

-

-

Transition State (TS) Searching (for Beckmann Rearrangement) :

-

Identify the bond-breaking/forming coordinates corresponding to the rearrangement.

-

Use a TS search algorithm (e.g., QST2/QST3 or Berny optimization with opt=ts) to locate the saddle point connecting the protonated oxime and the N-acyliminium intermediate.

-

Verification : A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

-

-

Intrinsic Reaction Coordinate (IRC) Calculation :

-

Perform an IRC calculation starting from the verified transition state structure.

-

Verification : This calculation maps the reaction pathway, confirming that the located TS correctly connects the desired reactant and product.

-

The following diagram visualizes this comprehensive workflow.

Caption: Computational workflow for stability and reactivity analysis.

Conclusion

The stability of this compound is a multifaceted issue best understood through the lens of computational chemistry. Theoretical studies predict that the E-isomer is the most stable geometric form and that the oxime tautomer is significantly favored over the nitrone. The primary route for chemical transformation is the acid-catalyzed Beckmann rearrangement, which leads to a ring-expanded product. The computational protocols outlined herein provide a robust and verifiable framework for quantifying these stability factors, enabling researchers to make informed decisions in the design and handling of molecules containing this important functional group.

References

- Note: As this compound is a niche compound, direct theoretical studies are scarce. The references provided are for foundational concepts and analogous systems, such as the Beckmann rearrangement of cyclohexanone oxime, which establish the principles and methodologies discussed.

Discovery and historical synthesis of 2-Pyrrolidone oxime

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2-Pyrrolidone Oxime

Abstract

This technical guide provides a comprehensive exploration of this compound, a significant heterocyclic compound. It navigates the historical context of its discovery, rooted in the foundational era of oxime chemistry, and details the evolution of its synthetic methodologies. The document is structured to offer researchers, scientists, and drug development professionals a thorough understanding of the compound's chemical identity, its synthesis from both classical and modern perspectives, and its potential applications. By integrating detailed experimental protocols, mechanistic insights, and comparative data, this guide serves as a valuable resource for laboratory synthesis and further investigation of this versatile molecule.

Part 1: Introduction to this compound

Chemical Identity and Nomenclature

This compound, also known as 2-pyrrolidinone oxime, is the oxime derivative of 2-pyrrolidone (γ-butyrolactam)[1][2]. While the parent compound, 2-pyrrolidone, is a lactam (a cyclic amide), its tautomeric equilibrium allows for the existence of an endocyclic imine form, which can react with hydroxylamine to form the corresponding oxime. The correct IUPAC nomenclature for this compound is N-(3,4-dihydro-2H-pyrrol-5-yl)hydroxylamine or N-(pyrrolidin-2-ylidene)hydroxylamine[3][4].

Table 1: Key Identifiers for this compound

| Property | Value | Source(s) |

| IUPAC Name | N-(pyrrolidin-2-ylidene)hydroxylamine | [4] |

| Synonyms | This compound, 2-Pyrrolidinone oxime | [3][5] |

| CAS Number | 1120-81-6 | [3][4][5] |

| Molecular Formula | C₄H₈N₂O | [3][5] |

| Molecular Weight | 100.12 g/mol | [3] |

| Chemical Structure |  | [3] |

The Significance of the Oxime Functional Group in Organic Synthesis and Drug Discovery